5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-TZ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can lead to a reduction in inflammation. Additionally, 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects may contribute to its anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. Studies have shown that it has low cytotoxicity and does not cause significant damage to cells. Additionally, 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the investigation of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of more efficient synthesis methods that can increase the yield of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the development of more water-soluble derivatives of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may improve its efficacy in certain lab experiments.
Conclusion:
In conclusion, 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one have been discussed in this paper. Further research is needed to fully understand the potential of 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research.
Synthesis Methods
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction process. The first step involves the condensation of 3,4-dihydroxybenzaldehyde and 4-methoxybenzylamine to form a Schiff base. This Schiff base is then reacted with thiourea to form the thiazolidinone ring. Finally, the thiazolidinone ring is oxidized to form the desired product, 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 5-(3,4-dihydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-22-12-5-3-11(4-6-12)18-16(21)15(24-17(18)23)9-10-2-7-13(19)14(20)8-10/h2-9,19-20H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPHOLDJGIAXPX-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
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